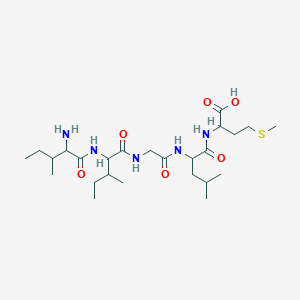
beta-Amyloid (31-35)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
??-Amyloid 31-35(TFA): β-Amyloid 31-35 (TFA) , is the shortest sequence of the native Amyloid-β peptide. This peptide sequence is composed of five amino acids: Isoleucine-Isoleucine-Glycine-Leucine-Methionine. It is known for its neurotoxic properties and is often used in research related to neurodegenerative diseases such as Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ??-Amyloid 31-35(TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, with its protecting group, is added and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of ??-Amyloid 31-35(TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .
化学反应分析
Types of Reactions:
Oxidation: ??-Amyloid 31-35(TFA) can undergo oxidation, particularly at the methionine residue, which can be converted to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Aggregation: The peptide can aggregate to form amyloid fibrils, a process that is influenced by factors such as pH, temperature, and the presence of metal ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Aggregation: Conditions that promote aggregation include low pH, high temperature, and the presence of metal ions like zinc or copper.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Aggregation: Amyloid fibrils.
科学研究应用
Chemistry:
- Used as a model peptide to study peptide synthesis and purification techniques.
Biology:
- Investigated for its role in the formation of amyloid plaques in neurodegenerative diseases.
- Used in studies to understand the mechanisms of protein aggregation and toxicity.
Medicine:
- Research on ??-Amyloid 31-35(TFA) contributes to the development of therapeutic strategies for Alzheimer’s disease.
- Used in drug screening assays to identify compounds that can inhibit amyloid aggregation.
Industry:
- Utilized in the development of diagnostic tools for detecting amyloid plaques.
- Employed in the production of research reagents and kits .
作用机制
??-Amyloid 31-35(TFA) exerts its effects primarily through the formation of amyloid fibrils. These fibrils are formed by the aggregation of the peptide into ordered structures with a high content of β-sheet secondary structure. The aggregation process is influenced by various factors, including pH, temperature, and the presence of metal ions. The fibrils can disrupt cellular function by interacting with cell membranes, leading to cell death. The peptide also interacts with various molecular targets, including enzymes and receptors, which can modulate its toxicity .
相似化合物的比较
β-Amyloid 1-40: A longer sequence of the Amyloid-β peptide, also involved in amyloid plaque formation.
β-Amyloid 1-42: Another longer sequence, known for its higher propensity to form toxic aggregates.
β-Amyloid 25-35: A shorter sequence that retains the neurotoxic properties of the full-length peptide.
Uniqueness: ??-Amyloid 31-35(TFA) is unique in that it is the shortest sequence of the Amyloid-β peptide that retains neurotoxic properties. This makes it a valuable tool for studying the minimal requirements for amyloid toxicity and aggregation .
属性
IUPAC Name |
2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGLWRNBGRYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

